![molecular formula C7H15ClN2O B13765732 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 48052-66-0](/img/structure/B13765732.png)
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to brown liquid that is highly soluble in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride typically involves the reaction of acryloyl chloride with N,N,N-trimethyl-1,3-propanediamine. The reaction is carried out in an aqueous medium, and the product is stabilized with a small amount of methanol hydroquinone (MEHQ) to prevent polymerization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is usually supplied as a 74-76% aqueous solution stabilized with MEHQ .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate.
Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.
Major Products
Polymerization: Produces polyacrylamide derivatives.
Substitution: Results in the formation of substituted ammonium compounds.
Scientific Research Applications
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flocculants, which are used in water treatment processes.
Mechanism of Action
The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its ability to form electrostatic interactions with negatively charged molecules. This property makes it effective in binding to and modifying biomolecules, enhancing their solubility and stability. The quaternary ammonium group plays a crucial role in these interactions, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Trimethyl-[(prop-2-enoylamino)ethyl]azanium;chloride: Similar in structure but with a different alkyl chain length.
(3-Methacrylamidopropyl)trimethylammonium chloride: Contains a methacrylamide group instead of an acrylamide group.
Uniqueness
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is unique due to its specific structure, which imparts distinct chemical properties such as high solubility in water and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring strong electrostatic interactions and high stability .
Properties
CAS No. |
48052-66-0 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H |
InChI Key |
ZQYKGADTDCTWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC(=O)C=C.[Cl-] |
Related CAS |
65505-04-6 48052-66-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


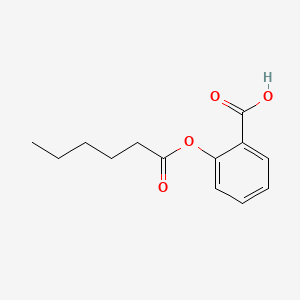
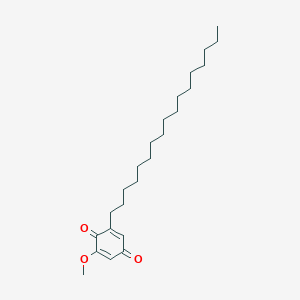
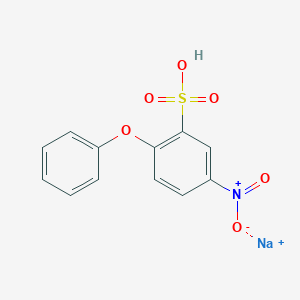
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
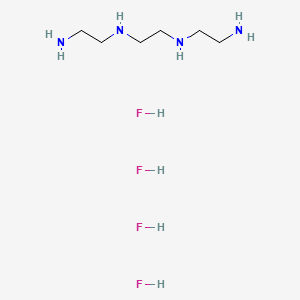
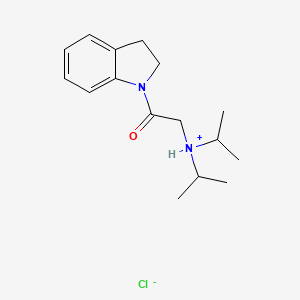
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
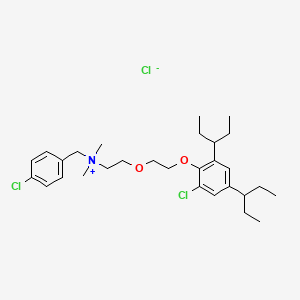
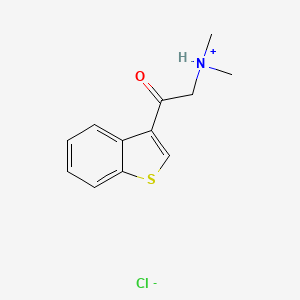

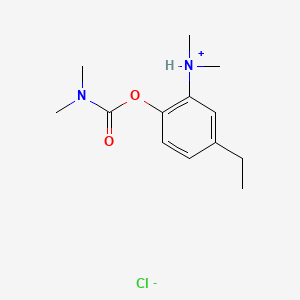
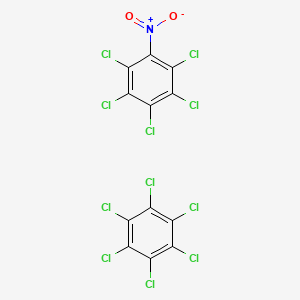
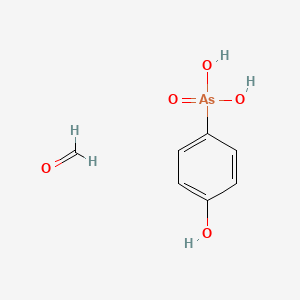
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
